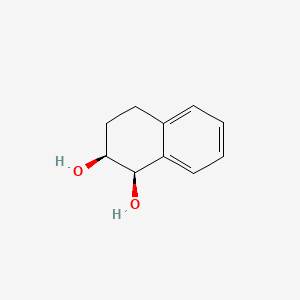

1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as cis-Tetralin-1,2-Diol and 1,2,3,4-Tetrahydro-1,2-naphthalenediol .

Molecular Structure Analysis

The molecular structure of “1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” can be found on the PubChem website . The molecular weight of the compound is 164.2011 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is used as an intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the development of drugs that target specific biological pathways, ensuring high efficacy and reduced side effects .

Chiral Catalyst Development

This compound is employed in the development of chiral catalysts, which are essential in asymmetric synthesis. These catalysts help in producing enantiomerically pure compounds, which are vital in the pharmaceutical industry for creating drugs with specific desired effects .

Organic Synthesis

In organic chemistry, (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol serves as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical entities used in various research and industrial applications .

Material Science

The compound is also explored in material science for the development of novel materials with specific properties. Its diol functionality can be utilized in the synthesis of polymers and other materials that require precise structural characteristics .

Biochemical Research

In biochemical research, (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is used to study enzyme interactions and metabolic pathways. Its structure allows researchers to investigate how enzymes process similar diol-containing substrates, providing insights into enzyme specificity and function .

Environmental Chemistry

This compound is studied in environmental chemistry for its potential role in the degradation of pollutants. Its ability to interact with various environmental agents makes it a candidate for research into bioremediation processes .

Analytical Chemistry

The compound is used in analytical chemistry as a standard or reference material for the calibration of instruments and validation of analytical methods. Its well-defined structure and properties make it suitable for ensuring the accuracy and precision of analytical measurements.

MDPI MDPI Thermo Scientific MDPI MDPI Thermo Scientific : MDPI : MDPI

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol are naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha . These enzymes play a crucial role in the metabolism of naphthalene, a polycyclic aromatic hydrocarbon.

Mode of Action

It is known to interact with its targets, the naphthalene 1,2-dioxygenase subunits, which could lead to changes in the metabolic pathways involving naphthalene .

Biochemical Pathways

(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol may affect the biochemical pathways involving naphthalene metabolism. The compound’s interaction with naphthalene 1,2-dioxygenase subunits could potentially influence the downstream effects of these pathways .

Eigenschaften

IUPAC Name |

(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQJJAOZMONGLS-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@H]1O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2596044.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2596045.png)

![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)

![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)

![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)

![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans-(9CI)](/img/structure/B2596052.png)

![2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2596053.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2596055.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)

![2-Chloro-1-(7,7-difluoro-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2596058.png)